molecular formula C14H13N5O2S B11396974 N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide

N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide

Cat. No.: B11396974
M. Wt: 315.35 g/mol
InChI Key: NUWVOIQVTCGJLX-UHFFFAOYSA-N
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Description

N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of purine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the purine ring, and a sulfanylacetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide typically involves the reaction of 6-chloro-9H-purine with benzylamine, followed by the introduction of the sulfanylacetamide group. The reaction conditions often include the use of solvents such as alcohol and the addition of triethylamine (TEA) to facilitate the reaction. The mixture is heated at around 45°C for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various alkyl or aryl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of suitable solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of benzyl derivatives.

Scientific Research Applications

N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The sulfanylacetamide group plays a crucial role in its binding affinity and specificity, while the benzyl group enhances its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide is unique due to the presence of both the benzyl and sulfanylacetamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

N-benzyl-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H13N5O2S/c20-10(15-6-9-4-2-1-3-5-9)7-22-14-18-12-11(13(21)19-14)16-8-17-12/h1-5,8H,6-7H2,(H,15,20)(H2,16,17,18,19,21)

InChI Key

NUWVOIQVTCGJLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

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